3-Deamino 3-Hydroxy Linagliptin-d3
Description
Properties
Molecular Formula |
C₂₅H₂₄D₃N₇O₃ |
|---|---|
Molecular Weight |
476.55 |
Synonyms |
(S)-7-(But-2-yn-1-yl)-8-(3-hydroxypiperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione-d3; |
Origin of Product |
United States |
Significance of Deuterated Drug Metabolites in Pharmaceutical Research
Deuterated drug metabolites are indispensable tools in modern pharmaceutical research, particularly in the fields of drug metabolism and pharmacokinetics (DMPK). nih.govresearchgate.netacs.orgclearsynth.com The substitution of hydrogen atoms with their stable isotope, deuterium (B1214612), offers a unique way to trace and quantify drug molecules and their breakdown products within biological systems. musechem.com This technique is especially valuable in mass spectrometry-based bioanalysis, where deuterated compounds serve as ideal internal standards. aptochem.comclearsynth.compharmaffiliates.com
The key advantages of using deuterated internal standards include:
Improved Accuracy and Precision: By co-eluting with the non-labeled analyte, deuterated standards can compensate for variations in sample extraction, injection volume, and ionization efficiency in the mass spectrometer, leading to more reliable quantitative data. aptochem.comclearsynth.commyadlm.org
Enhanced Sensitivity and Specificity: The mass difference between the deuterated standard and the analyte allows for clear differentiation in mass spectrometric analysis, reducing the potential for interference from other compounds in the biological matrix. nih.govaptochem.com
Facilitation of Metabolite Identification: The use of stable isotope-labeled compounds aids in the elucidation of metabolic pathways by allowing researchers to track the transformation of a drug into its various metabolites. nih.govresearchgate.netacs.orgacs.org
The application of deuterated compounds extends beyond their use as internal standards. The "deuterium switch" or "precision deuteration" approach involves strategically replacing hydrogen with deuterium in a drug molecule to intentionally alter its metabolic profile. nih.govacs.orgcolab.ws This can lead to a slower rate of metabolism, potentially improving the drug's half-life and reducing the formation of unwanted or toxic metabolites. nih.govresearchgate.netnih.gov This strategy has gained significant traction, with the first deuterated drug, deutetrabenazine, receiving FDA approval in 2017. nih.govresearchgate.nettandfonline.com
Overview of Linagliptin Metabolism and the Position of 3 Deamino 3 Hydroxy Linagliptin
Linagliptin (B1675411) is a medication that works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). youtube.comnih.gov This enzyme is responsible for breaking down incretin (B1656795) hormones, which play a crucial role in regulating blood sugar levels. youtube.comnih.goveuropa.eu By inhibiting DPP-4, linagliptin increases the levels of active incretins, leading to enhanced insulin (B600854) secretion and reduced glucagon (B607659) release in a glucose-dependent manner. youtube.comnih.govnih.gov
The metabolism of linagliptin is a minor elimination pathway, with the majority of the drug being excreted unchanged in the feces. nih.govresearchgate.netfda.govfda.gov However, a small fraction of the absorbed dose does undergo biotransformation. europa.eu The primary enzyme involved in linagliptin metabolism is cytochrome P450 3A4 (CYP3A4). nih.govdrugbank.comresearchgate.net
One of the main metabolites of linagliptin is formed through a two-step process. researchgate.net This major metabolite is the S-3-hydroxypiperidinyl derivative, which has been identified as CD 1790. nih.govnih.gov This metabolite is considered pharmacologically inactive and accounts for approximately 13.3% to 17% of the total drug-related compounds in plasma at steady-state. europa.eunih.gov The formation of this hydroxylated metabolite is a key aspect of linagliptin's metabolic profile. 3-Deamino 3-Hydroxy Linagliptin is a synonym for this major metabolite. cymitquimica.comsimsonpharma.com
Rationale for Deuterium Labeling in Investigational Studies
Synthetic Pathways for this compound Analogues
A potential synthetic approach could begin with the modification of the (R)-3-aminopiperidine precursor. The transformation of the 3-amino group to a 3-hydroxy group can be achieved through methods such as diazotization followed by hydrolysis. The deuterated component, typically a trideuteromethyl group (-CD3), would likely be introduced to a precursor of the piperidine (B6355638) ring before its cyclization or modification to ensure positional stability of the isotopes.
The second part of the synthesis involves preparing the core xanthine (B1682287) structure, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione. researchgate.net This intermediate is synthesized through a series of reactions starting from simpler xanthine derivatives. google.com
The final step is the coupling of the deuterated 3-hydroxy-piperidine-d3 precursor with the brominated xanthine core. This is typically an N-alkylation reaction where the secondary amine of the piperidine ring displaces the bromine atom on the xanthine structure, forming the final product. medkoo.com This general strategy of modifying a key functional group is conceptually similar to methods used for preparing analogs of other complex molecules, such as doxorubicin. nih.gov
Deuterium Labeling Strategies and Positional Selectivity
The introduction of deuterium into the molecule is a critical step that requires careful planning to ensure the label is stable and located at a specific position. For a d3-analog, the goal is to introduce three deuterium atoms. This is most commonly achieved by using a deuterated starting material in the synthesis.
Key Labeling Strategies:
Use of Deuterated Reagents: The most effective method for achieving high isotopic enrichment and positional selectivity is to use a deuterated building block. For instance, a precursor to the piperidine ring could be synthesized using reagents that introduce a trideuteromethyl group or other d3-containing moiety.
Hydrogen-Deuterium (H/D) Exchange: While H/D exchange can be used to label molecules by exposing them to a deuterium source (like D₂O) under specific conditions, this method often lacks positional selectivity and may not be suitable for creating a precisely labeled standard like a d3-analog. nih.gov It is generally more useful for studying solvent-exposed protons. nih.gov
Positional Selectivity: The precise placement of deuterium atoms is essential to prevent their loss through metabolic processes or chemical exchange, an effect known as the deuterium kinetic isotope effect (DKIE). nih.gov By placing the deuterium atoms on a metabolically stable position, the deuterated standard will behave almost identically to its non-deuterated counterpart during sample extraction and chromatographic separation, but will be clearly distinguishable by a mass spectrometer. nih.gov For this compound, the d3-label would ideally be placed on a part of the molecule not susceptible to enzymatic cleavage or simple chemical exchange, such as a methyl group on the xanthine ring or a stable position on the piperidine ring.
Characterization of Isotopic Purity and Enrichment for Research Standards
Once synthesized, the compound must be rigorously analyzed to confirm its structure, isotopic purity, and the degree of deuterium enrichment. This validation is essential for its qualification as a research or internal standard. bvsalud.org The primary techniques used for this characterization are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org
High-Resolution Mass Spectrometry (HR-MS): HR-MS is used to confirm the molecular weight of the synthesized compound and to determine the isotopic distribution. nih.gov By comparing the mass spectrum of the deuterated analog to the non-deuterated compound, analysts can calculate the percentage of molecules that contain the desired number of deuterium atoms (d3) versus those with fewer (d0, d1, d2) or more. rsc.orgresearchgate.net The relative abundances of these isotopologue peaks are used to calculate the isotopic purity. nih.gov
| Isotopologue | Description | Expected Relative Mass Increase (Da) | Example Use in Analysis |
|---|---|---|---|
| d0 | Unlabeled Compound | +0 | Represents unlabeled impurity |
| d1 | Compound with 1 Deuterium | ~ +1.006 | Monitored to assess labeling efficiency |
| d2 | Compound with 2 Deuteriums | ~ +2.012 | Monitored to assess labeling efficiency |
| d3 | Target Labeled Compound | ~ +3.018 | Represents desired product; peak used for quantitation |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides definitive structural confirmation and pinpoints the exact location of the deuterium labels. rsc.org
¹H NMR (Proton NMR): In the ¹H NMR spectrum of the deuterated compound, the signal corresponding to the proton that has been replaced by a deuterium atom will be absent or significantly diminished in intensity. researchgate.net This confirms the site of deuteration.
²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the signal from the deuterium atoms, confirming their presence and chemical environment.
The combination of these analytical methods provides a comprehensive characterization of the this compound standard, ensuring its identity, purity, and isotopic enrichment are suitable for demanding research applications. rsc.org
| Technique | Purpose | Information Obtained |
|---|---|---|
| LC-HRMS | Purity and Isotopic Enrichment | Molecular weight confirmation, isotopic distribution (d0-dn), calculation of % isotopic purity. rsc.orgnih.gov |
| ¹H NMR | Structural Confirmation & Label Position | Confirms overall structure and identifies the site of deuteration via signal disappearance. researchgate.net |
| ¹³C NMR | Structural Confirmation | Verifies the integrity of the carbon framework of the molecule. researchgate.net |
Advanced Spectrometric Approaches for Structural Confirmation (e.g., High-Resolution Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy)
The structural confirmation of this compound is achieved through the synergistic use of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed information about the molecule's elemental composition, mass, and the connectivity of its atoms.
High-Resolution Mass Spectrometry (HRMS): HRMS is a critical tool for determining the precise molecular weight and elemental formula of a compound. For this compound, HRMS analysis in positive ionization mode would confirm its molecular formula, C₂₅H₂₄D₃N₇O₃. clearsynth.comcymitquimica.com The technique is sensitive enough to distinguish the mass difference imparted by the three deuterium atoms. The expected high-resolution mass-to-charge ratio (m/z) would be approximately 476.54, distinguishing it from the non-deuterated analogue which has a molecular weight of about 473.54 g/mol . veeprho.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While HRMS provides the formula, NMR spectroscopy reveals the specific arrangement and chemical environment of atoms within the molecule. ¹H-NMR and ¹³C-NMR spectra are essential for this purpose. Although specific NMR data for this compound is not widely published, analysis would be based on the known spectra of Linagliptin and its impurities. researchgate.netscispace.com The ¹H-NMR spectrum would show characteristic signals for the aromatic protons on the quinazoline (B50416) and purine (B94841) rings, the piperidinyl protons, and the methyl groups. The key difference in the spectrum of the d3-labeled compound would be the absence of the signal corresponding to the terminal methyl group of the butynyl chain, which has been replaced by deuterium. researchgate.net The chemical shifts in the ¹³C-NMR spectrum would further confirm the carbon skeleton of the molecule. scispace.com
Table 1: Spectrometric Data for Linagliptin and Related Compounds This table is interactive. You can sort and filter the data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Ion (m/z) [Mode] | Source |
|---|---|---|---|---|
| Linagliptin | C₂₅H₂₈N₈O₂ | 472.54 | 473.25 [Positive] | researchgate.netnih.gov |
| 3-Deamino 3-Hydroxy Linagliptin | C₂₅H₂₇N₇O₃ | 473.54 | N/A | veeprho.com |
| This compound | C₂₅H₂₄D₃N₇O₃ | 476.545 | N/A | clearsynth.com |
Chromatographic Techniques for Separation and Identification in Complex Matrices (e.g., LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for separating and quantifying metabolites like this compound in complex biological matrices such as plasma and urine. nih.govijbio.com The technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the sensitive and selective detection of mass spectrometry.
Research on Linagliptin and its impurities has led to the development of numerous robust chromatographic methods. These methods typically employ reverse-phase columns, such as C18 or C8, for effective separation. researchgate.netresearchgate.netnih.gov The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid solution) and an organic solvent such as acetonitrile (B52724) or methanol. ijbio.comresearchgate.netnih.gov Elution can be performed in either isocratic or gradient mode to achieve optimal separation from the parent drug and other metabolites. researchgate.netresearchgate.net
For instance, a validated LC-MS/MS method for Linagliptin in human plasma utilized a C18 column with a mobile phase of acetonitrile and 0.1% formic acid (90:10 v/v) at a flow rate of 0.6 mL/min. ijbio.com Such a method achieves short run times, with Linagliptin eluting at 1.45 minutes. ijbio.com The detection is performed using Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition. ijbio.com For this compound, a specific MRM transition would be established to distinguish it from endogenous compounds and other related substances.
Table 2: Example Chromatographic Conditions for Linagliptin Analysis This table is interactive. You can sort and filter the data.
| Technique | Column | Mobile Phase | Flow Rate | Detection | Retention Time (Linagliptin) | Source |
|---|---|---|---|---|---|---|
| RP-HPLC | C18 | Methanol : 0.05M KH₂PO₄ (pH 4.6) (70:30 v/v) | 0.6 mL/min | UV at 267 nm | 6.3 min | nih.gov |
| RP-HPLC | Discovery C18 | Acetonitrile : Phosphate buffer (pH 5) (38:62 v/v) | 1.0 mL/min | UV at 222 nm | 5.99 min | researchgate.net |
| LC-MS/MS | Waters, X-Bridge, C18 (5µm) | Acetonitrile : 0.1% Formic Acid (90:10 v/v) | 0.6 mL/min | MS/MS | 1.45 min | ijbio.com |
Stereochemical Analysis and Isomer Differentiation in Metabolite Research
Linagliptin contains a chiral center at the 3-position of the piperidine ring, existing as the (R)-enantiomer. nih.gov Consequently, its metabolites, including 3-Deamino 3-Hydroxy Linagliptin, can also exist as stereoisomers, specifically the (R)- and (S)-isomers at the newly formed hydroxylated carbon. veeprho.comsimsonpharma.com Differentiating between these stereoisomers is crucial, as they can exhibit different pharmacological and toxicological profiles. rsc.org
Chiral chromatography is the primary technique used for the enantioselective separation of these isomers. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Studies on Linagliptin have successfully used polysaccharide-based chiral columns, such as Chiralpak® IA-3 (Amylose tris (3, 5-dimethylphenylcarbamate)) and Chiralpak AD-H, for this purpose. mdpi.comscirp.org
For example, one method achieved the separation of Linagliptin's S-isomer using a Chiralpak® IA-3 column with a mobile phase of ethanol (B145695), methanol, and monoethanolamine (60:40:0.2 v/v/v). mdpi.com Another method used a Chiralpak AD-H column with a mobile phase of ethanol, methanol, and diethylamine (B46881) (90:10:0.1 v/v/v) to achieve a resolution of greater than 5.0 between the enantiomers. scirp.org Similar principles would be applied to develop a method for separating the (R)- and (S)-isomers of this compound, allowing for their individual characterization and quantification in metabolic studies. The choice of the chiral selector, mobile phase composition, and temperature are critical parameters that must be optimized to achieve baseline separation. mdpi.comscirp.org
Analytical Methodologies for Quantitative and Qualitative Research
Development and Validation of Bioanalytical Methods for 3-Deamino 3-Hydroxy Linagliptin-d3 in Preclinical Biological Matrices
The accurate determination of drug and metabolite concentrations in biological samples is fundamental to understanding their pharmacokinetic profiles. The development and validation of robust bioanalytical methods for this compound are therefore of paramount importance.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Precision Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of linagliptin (B1675411) and its metabolites in biological matrices. ijbio.comresearchgate.net This technique offers high selectivity and sensitivity, which are crucial for measuring the low concentrations typically found in plasma and urine. researchgate.netnih.gov
For instance, a validated LC-MS/MS method for the simultaneous determination of linagliptin and metformin (B114582) in human plasma utilizes a C18 column for separation and multiple reaction monitoring (MRM) in positive ionization mode for detection. nih.gov The monitored transitions for linagliptin were m/z 473.24 → 419.94. nih.gov In another study, a UHPLC-MS/MS method was developed for linagliptin quantification in human plasma, using its deuterated internal standard, linagliptin-d4. The precursor to product ion transitions monitored were m/z 473.3 → 420.1 for linagliptin and m/z 477.5 → 424.3 for the internal standard. researchgate.net These methods demonstrate excellent linearity, precision, and accuracy, making them suitable for pharmacokinetic studies. researchgate.netnih.gov
The selection of the internal standard is a critical step in method development. A stable isotope-labeled internal standard like this compound is ideal as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.
Table 1: Exemplary LC-MS/MS Parameters for Linagliptin Analysis
| Parameter | Value | Reference |
| Column | Gemini C18 (100 mm × 4.6 mm, 3 µm) | researchgate.net |
| Mobile Phase | 10 mM ammonium (B1175870) formate:methanol [20:80 (v/v)] | researchgate.net |
| Flow Rate | 0.5 mL/min | researchgate.net |
| Ionization Mode | Positive Electrospray Ionization (ESI) | researchgate.netmdpi.com |
| MRM Transition (Linagliptin) | m/z 473.3 → 420.1 | researchgate.net |
| MRM Transition (Linagliptin-d4 IS) | m/z 477.5 → 424.3 | researchgate.net |
| Retention Time (Linagliptin) | 1.75 min | researchgate.net |
| Retention Time (IS) | 1.74 min | researchgate.net |
Role as an Internal Standard in Pharmacokinetic and Metabolic Pathway Delineation
Deuterated compounds such as this compound are indispensable as internal standards (IS) in pharmacokinetic (PK) studies. researchgate.netresearchgate.net Their use helps to correct for variations in sample preparation and instrument response, ensuring the reliability of the quantitative data. The similar physicochemical properties to the analyte ensure that the IS and analyte behave almost identically during extraction, chromatography, and ionization. fda.gov
In the context of metabolic pathway delineation, stable isotope-labeled compounds are used to trace the fate of a drug in the body. While metabolism is a minor elimination pathway for linagliptin, with the majority being excreted unchanged, its main metabolite is formed via hydroxylation. nih.govresearchgate.netresearchgate.netnih.gov The use of a deuterated standard helps in the accurate quantification of both the parent drug and its metabolites, providing a clearer picture of the metabolic profile. researchgate.netresearchgate.net
Chromatographic Separation Mechanisms and Optimization for Isomeric Resolution
Linagliptin possesses a chiral center, leading to the existence of R- and S-enantiomers. researchgate.netnih.gov The separation of these enantiomers is crucial as they may exhibit different pharmacological activities. researchgate.net Chiral high-performance liquid chromatography (HPLC) is the primary technique for achieving this separation. researchgate.netscirp.orgcosmosscholars.comresearchgate.net
The choice of the chiral stationary phase (CSP) and mobile phase composition is critical for successful enantiomeric resolution. Polysaccharide-based CSPs, such as those coated with amylose (B160209) or cellulose (B213188) derivatives, have proven effective. researchgate.netscirp.orgcosmosscholars.comnih.gov For example, a Chiralpak AD-H column, which has an amylose-based stationary phase, has been used to separate the enantiomers of linagliptin. researchgate.netscirp.org
Optimization of the mobile phase often involves a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol (B145695) or isopropanol, along with a basic additive like diethylamine (B46881) (DEA) to improve peak shape for basic compounds like linagliptin. scirp.orgcosmosscholars.commdpi.com The ratio of these components is fine-tuned to achieve the best resolution. scirp.orgnih.gov For instance, a mobile phase of ethanol, methanol, and diethylamine (90:10:0.1, v/v/v) has been successfully used. scirp.org
Table 2: Chromatographic Conditions for Enantiomeric Separation of Linagliptin
| Parameter | Condition | Reference |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | scirp.org |
| Mobile Phase | Ethanol:Methanol:Diethylamine (90:10:0.1, v/v/v) | scirp.org |
| Flow Rate | 0.5 mL/min | scirp.org |
| Detection Wavelength | 225 nm | scirp.org |
| Resolution (Rs) | > 5.0 | scirp.org |
Complementary Spectroscopic Techniques for Research Characterization (e.g., Infrared Spectroscopy, Ultraviolet/Visible Spectroscopy)
While LC-MS/MS is the workhorse for quantification, other spectroscopic techniques play a vital role in the structural characterization of this compound and related compounds.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. juniperpublishers.comscispace.com The IR spectrum of linagliptin shows characteristic peaks corresponding to its various functional groups. juniperpublishers.commdpi.com For example, N-H stretching, –C≡C– stretching, C-N stretching, and C=O stretching vibrations can be identified. juniperpublishers.com These characteristic peaks can be used to confirm the identity and purity of the compound. juniperpublishers.comscispace.com
Ultraviolet/Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy is a simpler and more accessible technique often used for preliminary analysis and quantification in bulk drug and dosage forms. juniperpublishers.comderpharmachemica.comrjptonline.orgijpsjournal.comjuniperpublishers.com Linagliptin exhibits maximum absorbance (λmax) at specific wavelengths in the UV region, typically around 225-230 nm and 290-297 nm, depending on the solvent used. juniperpublishers.comscispace.comderpharmachemica.comrjptonline.orgijpsjournal.com This property allows for the development of straightforward spectrophotometric methods for its estimation. juniperpublishers.comderpharmachemica.comrjptonline.orgijpsjournal.comjuniperpublishers.com
Table 3: Spectroscopic Data for Linagliptin
| Technique | Parameter | Value | Reference |
| Infrared (IR) Spectroscopy | N-H stretching | 3358 cm⁻¹ | juniperpublishers.com |
| –C≡C– stretching | 2237 cm⁻¹ | juniperpublishers.com | |
| C=O stretching | 1659 cm⁻¹ | juniperpublishers.com | |
| C-N stretching | 1348 cm⁻¹ | juniperpublishers.com | |
| UV/Visible Spectroscopy | λmax in Methanol | 295 nm | derpharmachemica.com |
| λmax in Methanol:Water | 290 nm | juniperpublishers.com | |
| λmax in Methanol | 297 nm | rjptonline.orgijpsjournal.com |
Preclinical Pharmacokinetic and Disposition Investigations
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in In Vitro and Animal Models
Specific ADME studies on 3-Deamino 3-Hydroxy Linagliptin-d3 as a standalone compound are not performed, as its purpose is to trace its non-deuterated counterpart, a metabolite of the parent drug, linagliptin (B1675411). The ADME characteristics of linagliptin are extensively studied in preclinical models to understand its behavior in the body. As a stable isotope-labeled (SIL) analogue, this compound is presumed to share a virtually identical ADME profile with the actual metabolite, ensuring it is a reliable tracer for analytical purposes.
The preclinical ADME profile of linagliptin has been characterized as follows:
Absorption: After oral administration, linagliptin is absorbed, with an absolute bioavailability of approximately 30%. drugbank.comwikipedia.org Peak plasma concentrations are typically reached in about 1.5 to 2 hours. nih.govcore.ac.uk Co-administration with a high-fat meal does not result in clinically relevant changes to its absorption. nih.gov
Distribution: Linagliptin exhibits extensive distribution into tissues, indicated by a large apparent volume of distribution. drugbank.comnih.gov It shows concentration-dependent protein binding, which is approximately 99% at low concentrations (1 nmol/L) and decreases to 75-89% at higher concentrations (>30 nmol/L). drugbank.comnih.gov This binding is primarily to its target enzyme, dipeptidyl peptidase-4 (DPP-4), which contributes to its non-linear pharmacokinetics. nih.govnih.gov
Metabolism: Metabolism is a minor elimination pathway for linagliptin, with about 90% of the drug excreted unchanged. drugbank.comnih.gov The primary metabolite, known as CD 1790, is the non-deuterated form of 3-Deamino 3-Hydroxy Linagliptin. drugbank.comnih.gov This S-3-hydroxypiperidinyl metabolite is pharmacologically inactive and accounts for approximately 13-18% of the total drug-related compounds in plasma. nih.govnih.govfda.gov Other minor metabolic pathways include oxidation and glucuronidation. drugbank.comnih.gov
Excretion: The primary route of excretion for linagliptin is through the feces, accounting for about 80-85% of an administered dose. drugbank.comnih.gov Renal excretion is a minor pathway, with only about 5% of the dose eliminated in the urine. drugbank.comwikipedia.orgnih.gov This non-renal excretion is mainly a result of biliary and gut excretion. nih.gov
| ADME Parameter | Finding for Linagliptin | Citation |
|---|---|---|
| Bioavailability | Approx. 30% | drugbank.comwikipedia.org |
| Time to Peak Concentration (Tmax) | 1.5 - 2.0 hours | nih.govcore.ac.uk |
| Plasma Protein Binding | 75-99% (concentration-dependent) | drugbank.comnih.gov |
| Primary Excretion Route | Feces (approx. 85%) | drugbank.comnih.gov |
| Metabolism Extent | Minor pathway (approx. 10% of dose) | wikipedia.orgnih.gov |
| Main Metabolite | CD 1790 (S-3-hydroxypiperidinyl metabolite) | drugbank.comnih.govfda.gov |
Role of this compound as a Tracer in Metabolic Fate Elucidation Studies
The fundamental application of this compound is to serve as a tracer, specifically as a stable isotope-labeled internal standard (SIL-IS), in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). benthamdirect.comrsc.orgresearchgate.net The elucidation of a drug's metabolic fate requires highly accurate and precise quantification of both the parent drug and its metabolites in complex biological matrices such as plasma, urine, and feces.
The use of a deuterated internal standard is the gold standard in quantitative bioanalysis for several reasons:
Correction for Variability: The SIL-IS is added to biological samples at a known concentration at the beginning of the sample preparation process. Because it is chemically identical to the analyte (the non-deuterated metabolite), it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability.
Improved Accuracy and Precision: By measuring the ratio of the analyte's mass spectrometric response to the SIL-IS's response, these sources of error are effectively cancelled out. This allows for highly accurate and precise quantification of the metabolite's concentration, which is critical for building reliable pharmacokinetic models. benthamdirect.comrsc.org
Metabolic Fate Mapping: In preclinical studies, animals are dosed with linagliptin, and biological samples are collected over time. Using this compound as an internal standard, researchers can precisely measure the formation and elimination of the actual 3-Deamino 3-Hydroxy metabolite. This data is essential for constructing a complete picture of linagliptin's metabolic fate, confirming the identity of its biotransformation products, and quantifying the importance of different metabolic pathways. fda.gov
Investigation of Metabolic Stability and Clearance Pathways in Preclinical Systems
Metabolic stability and clearance pathways of linagliptin are key parameters investigated in preclinical systems to predict its human pharmacokinetics. These studies often involve incubating the drug with liver microsomes or hepatocytes from various species.
The formation of the 3-Deamino 3-Hydroxy metabolite is itself a clearance event. The use of this compound allows for the precise quantification of this specific metabolic clearance pathway. By tracking the rate of formation of the metabolite in preclinical systems, researchers can:
Determine the rate of metabolic turnover for this specific pathway.
Identify the enzymes responsible for the metabolite's formation (e.g., cytochrome P450 isozymes). drugbank.com
Assess how this metabolic clearance contributes to the total clearance of linagliptin.
| Pharmacokinetic Parameter | Finding for Linagliptin | Citation |
|---|---|---|
| Primary Clearance Route | Hepato-biliary and gut excretion | nih.gov |
| Renal Clearance | Minimal (~5% of oral dose) | drugbank.comnih.gov |
| Metabolic Clearance | Minor contributor to total clearance | nih.govnih.gov |
| Terminal Half-life | >100 hours (due to target binding) | nih.govnih.gov |
| Accumulation Half-life | ~10 hours (reflects effective clearance) | nih.govnih.gov |
Cross-Species Metabolic Profiling and Comparative Analysis of Disposition
A critical step in drug development is comparing the metabolic profiles across different preclinical species (such as rats, dogs, and monkeys) and humans. This is done to ensure that the animal models used in toxicology studies are relevant and predictive of human outcomes.
FDA documents and other studies confirm that the qualitative metabolic pattern of linagliptin is similar across humans and various animal species, including mice, rats, rabbits, and monkeys. fda.gov The main metabolite, CD 1790 (the non-deuterated analog of the subject compound), is consistently produced in these species. fda.gov This indicates that the metabolic pathways are conserved.
The role of this compound in these comparative studies is indispensable. It ensures that the quantitative comparison of the metabolite's formation across species is accurate. By using the deuterated tracer as a universal internal standard for all species studied, researchers can confidently:
Compare the plasma exposure levels of the metabolite in rats, dogs, and monkeys.
Determine if there are quantitative differences in the rate or extent of metabolite formation. For example, studies in DPP-4 deficient rats helped confirm the role of target binding in linagliptin's disposition. nih.gov
Validate the choice of animal species for long-term safety studies by confirming that they are exposed to the same major human metabolites. fda.gov
| Species | Key Finding Regarding Linagliptin Metabolism/Disposition | Citation |
|---|---|---|
| Rat | Metabolite CD 1790 is formed. DPP-4 inhibition and effects on neurotransmitters have been studied. | fda.govmdpi.com |
| Dog | Effective DPP-4 inhibition demonstrated. | fda.gov |
| Monkey | Metabolite CD 1790 is formed. Effective DPP-4 inhibition demonstrated. | fda.gov |
| Human | Metabolite CD 1790 is the main metabolite (~13% of exposure). Metabolism is a minor pathway. | nih.govfda.gov |
| Cross-Species Conclusion | The qualitative pattern of linagliptin metabolism is similar in humans and different animal species. | fda.gov |
Mechanistic Pharmacodynamic and Biological Activity Research Preclinical
In Vitro Evaluation of Dipeptidyl Peptidase-4 (DPP-4) Inhibition Profile
The primary metabolite of linagliptin (B1675411), known as CD1790 or the S-3-hydroxypiperidinyl metabolite, is considered to be pharmacologically inactive. nih.govresearchgate.netnih.gov This key finding indicates that 3-Deamino 3-Hydroxy Linagliptin, its chemical equivalent, does not significantly inhibit the DPP-4 enzyme.
In contrast, the parent compound, linagliptin, is a highly potent inhibitor of DPP-4. nih.gov In vitro studies have demonstrated that linagliptin inhibits DPP-4 activity with a half-maximal inhibitory concentration (IC50) value of 1 nM. nih.gov This high potency is a cornerstone of its therapeutic effect.
Table 1: In Vitro DPP-4 Inhibition
| Compound | DPP-4 Inhibition (IC50) | Activity Status |
| 3-Deamino 3-Hydroxy Linagliptin | Not Applicable | Inactive nih.govresearchgate.netnih.gov |
| Linagliptin | 1 nM nih.gov | Active |
Assessment of Other Enzyme or Receptor Interactions and Selectivity Profiling
Given that 3-Deamino 3-Hydroxy Linagliptin is a pharmacologically inactive metabolite, extensive selectivity profiling against other enzymes and receptors is not a primary focus of research.
Conversely, linagliptin has undergone rigorous selectivity testing. It exhibits a high degree of selectivity for DPP-4 over other related enzymes. nih.gov For instance, its selectivity for DPP-4 is over 10,000-fold higher than for DPP-8 and DPP-9. nih.govnih.gov This high selectivity is thought to contribute to its favorable safety profile by minimizing off-target effects. Linagliptin also shows very high selectivity against other peptidases like prolyl oligopeptidase, trypsin, and plasmin. nih.gov
Table 2: Selectivity Profile of Linagliptin
| Enzyme/Receptor | Selectivity vs. DPP-4 | Reference |
| DPP-2 | >10,000-fold | nih.gov |
| DPP-8 | >10,000-fold | nih.govnih.gov |
| DPP-9 | >10,000-fold | nih.govnih.gov |
| Fibroblast Activation Protein (FAP) | ~90-fold | nih.gov |
Investigation of Biological Activity and Cellular Effects in Preclinical Models
As a pharmacologically inactive compound, 3-Deamino 3-Hydroxy Linagliptin is not expected to exert significant biological activity or cellular effects on its own.
In stark contrast, linagliptin has demonstrated a range of biological activities and cellular effects in preclinical models that extend beyond its primary role in glucose regulation. In vitro studies using human cardiofibroblasts and cardiomyocytes have shown that linagliptin can prevent cardiac dysfunction and inflammation. nih.gov Further research has indicated that linagliptin may induce apoptosis and cell cycle arrest in certain cancer cell lines through the inhibition of DPP-4 and subsequent downstream signaling pathways. frontiersin.org Additionally, linagliptin has been shown to have anti-inflammatory and anti-apoptotic effects in various cell types. mdpi.com
Comparative Pharmacodynamic Analysis with Parent Compound (Linagliptin)
A direct comparative pharmacodynamic analysis underscores the significant differences between 3-Deamino 3-Hydroxy Linagliptin and its parent compound, linagliptin. The metabolite is consistently reported as being pharmacologically inactive, meaning it does not contribute to the therapeutic effects of linagliptin. nih.govresearchgate.netnih.gov
Linagliptin, on the other hand, exhibits a robust and well-characterized pharmacodynamic profile. It is a competitive and reversible inhibitor of DPP-4. drugbank.com A 5 mg oral dose of linagliptin leads to over 80% inhibition of DPP-4 for at least 24 hours. drugbank.com This sustained inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn enhance insulin (B600854) secretion and reduce glucagon (B607659) levels in a glucose-dependent manner. drugbank.comnih.gov Preclinical studies in animal models have confirmed that linagliptin effectively improves glucose tolerance. nih.gov
Advanced Research Applications and Methodological Advancements
Application in Quantitative Metabolomics and Lipidomics Research Methodologies
In the fields of metabolomics and lipidomics, the accurate quantification of endogenous and exogenous compounds in complex biological matrices is paramount. 3-Deamino 3-Hydroxy Linagliptin-d3 is ideally suited for this purpose, functioning as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based bioanalytical methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The use of a SIL-IS is considered the gold standard for quantitative bioanalysis. clearsynth.com Because this compound is chemically identical to the analyte of interest (the actual metabolite) but has a different mass due to the deuterium (B1214612) atoms, it co-elutes chromatographically and exhibits similar ionization efficiency and extraction recovery. researchgate.net This allows it to accurately correct for variations that can occur during sample preparation and analysis, such as sample loss or matrix effects, where other components in the sample can suppress or enhance the analyte's signal. clearsynth.comnih.gov
Detailed Research Application: In a typical quantitative metabolomics study investigating the metabolic profile of Linagliptin (B1675411), researchers would aim to measure the concentration of its main metabolites in plasma, urine, or tissue samples. A known quantity of this compound is added to each sample at the beginning of the preparation process. The samples are then extracted, purified, and analyzed by LC-MS/MS. The instrument monitors specific mass transitions for both the native metabolite and the deuterated standard. The concentration of the native metabolite is then calculated based on the ratio of its peak area to the peak area of the known amount of the internal standard. researchgate.net This approach ensures high accuracy and precision, which is essential for pharmacokinetic studies and understanding the metabolic fate of a drug. clearsynth.com
Table 1: Application of this compound in a Quantitative LC-MS/MS Assay
| Parameter | Description | Role of this compound |
|---|---|---|
| Analyte | 3-Deamino 3-Hydroxy Linagliptin | The target metabolite to be quantified in a biological sample. |
| Internal Standard | This compound | A known concentration is added to samples and calibrators to correct for analytical variability. |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates the analyte from other matrix components and allows for highly selective and sensitive detection based on mass-to-charge ratio. |
| Quantification | Ratio of Analyte Peak Area to Internal Standard Peak Area | This ratio is used to construct a calibration curve and determine the unknown concentration of the analyte, minimizing errors from sample prep and matrix effects. |
Integration with Systems Pharmacology Modeling for Drug-Metabolite Dynamics
Quantitative Systems Pharmacology (QSP) is a modeling approach that integrates mechanistic biological networks with drug pharmacokinetics (PK) and pharmacodynamics (PD) to predict therapeutic responses. unl.eduyoutube.com For a drug like Linagliptin, which exhibits complex, non-linear pharmacokinetics due to its high-affinity binding to the DPP-4 enzyme, QSP models are invaluable for understanding its behavior in the body. nih.govnih.govnih.gov
Table 2: Role of Metabolite Data in Linagliptin QSP Model Development
| QSP Model Component | Description | Contribution of Data from this compound |
|---|---|---|
| Pharmacokinetics (PK) Module | Describes the absorption, distribution, metabolism, and excretion (ADME) of Linagliptin. nih.gov | Provides accurate concentration-time data for a key metabolite, allowing for precise parameterization of metabolic pathways and clearance rates. |
| Target-Mediated Drug Disposition (TMDD) | Models the high-affinity, saturable binding of Linagliptin to the DPP-4 enzyme. nih.gov | By accurately quantifying the portion of the drug that is metabolized, the model can better distinguish it from the portion that is bound to the target. |
| Pharmacodynamics (PD) Module | Links drug and metabolite concentrations to the biological effect (e.g., DPP-4 inhibition). | Confirms the dynamics of pharmacologically inactive metabolites, helping to isolate the activity of the parent drug. |
| Model Validation | The process of confirming that the model accurately represents real-world physiological and pharmacological processes. | High-quality metabolite data is used to verify that the model's predictions of metabolite concentrations match experimental observations. |
Future Directions in Deuterated Metabolite Research for Drug Discovery and Development
The use of deuterated compounds in drug discovery is a rapidly expanding field. pharmafocusasia.com Beyond their role as internal standards, the strategic incorporation of deuterium into a drug molecule itself—a process known as "deuterium switching"—is a key strategy for developing new chemical entities with improved properties. nih.gov Deuteration at a site of metabolism can slow down the rate of metabolic breakdown, a phenomenon known as the kinetic isotope effect. nih.govresearchgate.net This can lead to improved pharmacokinetic profiles, such as a longer half-life, reduced formation of toxic metabolites, and potentially a better safety and efficacy profile. nih.govresearchgate.net
In this context, deuterated metabolites like this compound are critical research tools for several reasons:
Metabolic Pathway Identification: They help in unequivocally identifying metabolic pathways. By comparing the metabolic fate of a deuterated parent drug versus a non-deuterated one, researchers can pinpoint sites of metabolic activity.
Improving Next-Generation Drugs: Understanding the metabolism of a current drug like Linagliptin is the first step toward designing a next-generation, deuterated version. Accurate quantification of metabolites using standards like this compound provides the baseline data needed for such innovation.
Personalized Medicine: As personalized medicine advances, understanding inter-individual variability in drug metabolism becomes more important. Deuterated standards are essential for the high-precision studies needed to investigate how genetics or disease states affect a drug's metabolic profile. pharmaffiliates.com
The market for deuterated drugs is projected to grow significantly, driven by their potential to extend patent life and offer tangible clinical benefits over existing therapies. clearsynthdiscovery.comdataintelo.com
Emerging Analytical Technologies for Deuterated Compound Analysis and Bioanalysis
The analysis of drug metabolites, which often exist at very low concentrations in biological fluids, requires highly sensitive and selective analytical technology. rsc.org The standard for this work is LC-MS/MS, but advancements continue to push the boundaries of detection. thestuffofsuccess.com
High-Resolution Mass Spectrometry (HRMS): Unlike the more common triple quadrupole mass spectrometers that monitor specific mass transitions, HRMS instruments can measure the mass of an ion with extremely high accuracy. criver.com This allows for the confident identification of metabolites without the need for a pre-synthesized reference standard of the metabolite itself. However, for quantification, a stable isotope-labeled internal standard like this compound remains essential to ensure accuracy and correct for instrumental variability. criver.com
Micro-flow and Nano-flow LC: These techniques use much lower flow rates and smaller column diameters than standard HPLC, resulting in a significant increase in sensitivity. This is particularly useful for analyzing precious or volume-limited samples, such as in pediatric studies or preclinical animal models. The precision required at these low flow rates makes the use of a co-eluting SIL-IS like this compound even more critical.
The integration of these advanced analytical platforms with robust internal standards ensures that the data generated for pharmacokinetic, metabolomic, and systems pharmacology studies is of the highest possible quality, supporting critical decisions in the drug development pipeline. thestuffofsuccess.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Deamino 3-Hydroxy Linagliptin |
| Linagliptin |
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize 3-Deamino 3-Hydroxy Linagliptin-d3 with high precision?
- Methodology :
- Synthesis : Use deuterated reagents to ensure isotopic purity during synthesis. Monitor reaction intermediates via LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm deuterium incorporation at the target site.
- Characterization : Employ NMR (¹H, ¹³C, and ²H NMR) to validate structural modifications, particularly the deamination and hydroxylation sites. Pair with FTIR to confirm functional groups. For isotopic purity, use High-Resolution Mass Spectrometry (HRMS) with a deuterium-specific calibration curve .
- Challenges : Ensure minimal isotopic exchange during purification by using non-aqueous solvents and low-temperature conditions.
Q. What analytical techniques are most reliable for validating the purity and structural integrity of this compound?
- Methodology :
- Purity : Utilize reverse-phase HPLC with a C18 column and UV detection at 254 nm. Compare retention times against non-deuterated analogs to confirm isotopic stability.
- Structural Integrity : Combine X-ray crystallography (for solid-state conformation) with tandem MS/MS to fragment the molecule and verify deuterium placement. Cross-validate with 2D-Nuclear Overhauser Effect Spectroscopy (NOESY) for spatial arrangement analysis .
- Data Interpretation : Use chemometric tools (e.g., Principal Component Analysis) to distinguish between batch-to-batch variations and intrinsic structural anomalies.
Advanced Research Questions
Q. How can researchers design experiments to investigate the metabolic stability of this compound in human hepatocyte models?
- Methodology :
- Experimental Design :
Incubate the compound with cryopreserved human hepatocytes in a CO₂-controlled environment.
Use LC-HRMS to track deuterium retention in metabolites over time (0, 1, 3, 6, 12 hours).
Compare metabolic profiles with non-deuterated Linagliptin to assess isotopic effects on CYP450-mediated oxidation.
- Key Metrics : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using the in vitro half-life method. Validate with kinetic modeling software (e.g., Phoenix WinNonlin) .
- Contradiction Handling : If deuterium loss exceeds expected rates, test for enzymatic deuteration exchange using isotopically labeled co-factors (e.g., NADP-d₂).
Q. What strategies resolve contradictions in pharmacokinetic (PK) data for this compound across different preclinical models?
- Methodology :
- Root-Cause Analysis :
Cross-validate bioanalytical methods (e.g., ELISA vs. LC-MS) to rule out assay interference.
Test species-specific protein binding (e.g., albumin affinity via Surface Plasmon Resonance) to explain PK variability.
- Statistical Approaches : Apply mixed-effects modeling (NONMEM) to account for interspecies variability in volume of distribution (Vd) and clearance (CL).
- Case Study : If rodent models show higher AUC than primates, investigate enterohepatic recirculation via bile-duct cannulation studies .
Q. How can researchers optimize the formulation of this compound for enhanced solubility without compromising deuterium stability?
- Methodology :
- Excipient Screening : Use a Design of Experiments (DoE) approach with solvents (e.g., PEG 400, Labrasol) and surfactants (Poloxamer 188). Monitor deuteration stability via ²H NMR after accelerated stability testing (40°C/75% RH for 4 weeks).
- Nanotechnology : Develop lipid nanoparticles (LNPs) using microfluidics. Characterize particle size (DLS) and encapsulation efficiency (ultracentrifugation-HRMS).
- Data Interpretation : Apply response surface modeling to identify excipient combinations that maximize solubility while maintaining isotopic integrity .
Contradiction Analysis in Published Studies
Q. How should researchers address discrepancies in reported DPP-4 inhibition potency of this compound?
- Methodology :
- Replication Studies : Repeat assays under standardized conditions (pH 7.4, 37°C) using recombinant human DPP-4. Include positive controls (e.g., Sitagliptin) and negative controls (heat-inactivated enzyme).
- Kinetic Analysis : Perform Lineweaver-Burk plots to compare Km and Vmax values across studies. Test for allosteric modulation via fluorescence polarization.
- Hypothesis Testing : If potency varies by >20%, investigate batch-specific impurities (e.g., residual synthesis byproducts) using HRMS and ion mobility spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
